Spectroscopic Characterization of 3-Methyl-5-(3-nitrophenyl)-1,2,4-oxadiazole: A Technical Guide
Spectroscopic Characterization of 3-Methyl-5-(3-nitrophenyl)-1,2,4-oxadiazole: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for the heterocyclic compound 3-Methyl-5-(3-nitrophenyl)-1,2,4-oxadiazole. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who are working with or synthesizing similar 1,2,4-oxadiazole derivatives. The guide will cover the theoretical basis and practical interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data for this specific molecule.
The 1,2,4-oxadiazole ring is a key pharmacophore found in a variety of biologically active compounds, exhibiting a wide range of activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Accurate spectroscopic characterization is a critical step in the synthesis and verification of these molecules, ensuring purity, confirming structure, and enabling further research and development.
Molecular Structure and Key Features
To understand the spectroscopic data, it is essential to first visualize the molecular structure of 3-Methyl-5-(3-nitrophenyl)-1,2,4-oxadiazole and identify its key functional groups and proton/carbon environments.
Figure 1. Molecular structure of 3-Methyl-5-(3-nitrophenyl)-1,2,4-oxadiazole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 3-Methyl-5-(3-nitrophenyl)-1,2,4-oxadiazole, both ¹H and ¹³C NMR are crucial for structural confirmation.
Experimental Protocol: NMR Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (δ = 0.00 ppm).
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Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
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¹H NMR Acquisition: Obtain the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of -2 to 12 ppm, a pulse angle of 30-45°, and a relaxation delay of 1-2 seconds.
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¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans is generally required. Typical parameters include a spectral width of 0 to 200 ppm and a relaxation delay of 2-5 seconds.
¹H NMR Spectral Data (Predicted)
The following table outlines the predicted ¹H NMR chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hertz for 3-Methyl-5-(3-nitrophenyl)-1,2,4-oxadiazole. These predictions are based on known substituent effects and data from analogous compounds.[2]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Methyl Protons (-CH₃) | ~2.5 | Singlet (s) | - |
| Phenyl H-6 | ~8.4 | Doublet (d) | ~8.0 |
| Phenyl H-4 | ~8.5 | Doublet (d) | ~8.0 |
| Phenyl H-2 | ~9.0 | Singlet (s) | - |
| Phenyl H-5 | ~7.8 | Triplet (t) | ~8.0 |
Interpretation and Rationale:
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Methyl Protons: The methyl group attached to the C3 of the oxadiazole ring is expected to appear as a singlet in the upfield region, typically around 2.5 ppm.
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Aromatic Protons: The protons on the 3-nitrophenyl ring will be in the downfield region due to the deshielding effects of the aromatic ring and the electron-withdrawing nitro group. The proton at the 2-position (H-2) is expected to be the most deshielded and appear as a singlet (or a triplet with very small coupling) due to its position between the oxadiazole and nitro substituents. The protons at the 4 and 6 positions will likely be doublets, and the proton at the 5-position will be a triplet, consistent with meta-substitution patterns.
¹³C NMR Spectral Data (Predicted)
The predicted ¹³C NMR chemical shifts are presented below. The chemical shifts of the oxadiazole ring carbons are particularly diagnostic.[3][4]
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Methyl Carbon (-CH₃) | ~15 |
| Phenyl C-1 | ~125 |
| Phenyl C-2 | ~123 |
| Phenyl C-3 (C-NO₂) | ~148 |
| Phenyl C-4 | ~127 |
| Phenyl C-5 | ~130 |
| Phenyl C-6 | ~133 |
| Oxadiazole C-3 | ~168 |
| Oxadiazole C-5 | ~173 |
Interpretation and Rationale:
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Oxadiazole Carbons: The two carbons of the 1,2,4-oxadiazole ring are highly deshielded and appear at the downfield end of the spectrum, typically in the range of 160-180 ppm.[4] The C5 carbon, attached to the electron-withdrawing nitrophenyl group, is expected to be slightly more downfield than the C3 carbon.
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Aromatic Carbons: The carbon bearing the nitro group (C-3) will be significantly deshielded. The other aromatic carbons will appear in the typical aromatic region of 120-140 ppm.
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Methyl Carbon: The methyl carbon will be the most upfield signal, appearing around 15 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
Experimental Protocol: IR Spectroscopy
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Sample Preparation: The sample can be analyzed as a solid using a KBr pellet or as a thin film on a salt plate after dissolving in a volatile solvent.
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Instrumentation: An FTIR spectrometer is used to acquire the spectrum, typically over the range of 4000 to 400 cm⁻¹.
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Data Acquisition: A background spectrum is first collected, followed by the sample spectrum. The data is typically presented as percent transmittance versus wavenumber (cm⁻¹).
Key IR Absorption Bands (Predicted)
The following table summarizes the expected characteristic IR absorption bands for 3-Methyl-5-(3-nitrophenyl)-1,2,4-oxadiazole.[1]
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H Stretch | 2950 - 2850 | Weak |
| C=N Stretch (Oxadiazole) | 1620 - 1580 | Medium-Strong |
| N-O Asymmetric Stretch (NO₂) | 1550 - 1520 | Strong |
| N-O Symmetric Stretch (NO₂) | 1360 - 1340 | Strong |
| C-O-C Stretch (Oxadiazole) | 1280 - 1240 | Medium |
| C-N Stretch (Oxadiazole) | 1100 - 1000 | Medium |
Interpretation and Rationale:
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Nitro Group: The strong absorption bands for the asymmetric and symmetric stretching of the nitro group are highly characteristic and are expected around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.
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Oxadiazole Ring: The C=N stretching vibration of the oxadiazole ring is a key indicator and typically appears in the 1620-1580 cm⁻¹ region. The C-O-C and C-N stretching vibrations within the ring provide further confirmation.
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Aromatic and Aliphatic C-H: The presence of both aromatic and aliphatic C-H stretches confirms the presence of the phenyl and methyl groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.
Experimental Protocol: Mass Spectrometry
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Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.
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Ionization: Electron Impact (EI) or Electrospray Ionization (ESI) are common ionization techniques. EI often leads to more extensive fragmentation.
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Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
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Detection: The abundance of each ion is measured, and the data is presented as a mass spectrum (relative intensity vs. m/z).
Predicted Mass Spectrum Data
| Ion | Predicted m/z | Identity |
| [M]⁺ | 205.05 | Molecular Ion |
| [M - NO₂]⁺ | 159.06 | Loss of nitro group |
| [C₇H₄N₂O]⁺ | 144.03 | 3-Nitrophenyl nitrile radical cation |
| [C₇H₅O]⁺ | 105.03 | Benzoyl cation |
| [C₆H₄NO₂]⁺ | 122.02 | Nitrophenyl cation |
| [CH₃CN]⁺ | 41.03 | Acetonitrile radical cation |
Interpretation and Rationale of Fragmentation:
The fragmentation of 1,2,4-oxadiazoles under electron impact is well-documented.[5][6] A common fragmentation pathway involves the cleavage of the heterocyclic ring.
Figure 2. Predicted major fragmentation pathway for 3-Methyl-5-(3-nitrophenyl)-1,2,4-oxadiazole.
The molecular ion peak [M]⁺ should be observed at m/z 205, corresponding to the molecular weight of the compound (C₉H₇N₃O₃). Key fragmentation patterns include the loss of the nitro group and cleavage of the oxadiazole ring, leading to characteristic fragment ions.
Conclusion
The comprehensive spectroscopic analysis of 3-Methyl-5-(3-nitrophenyl)-1,2,4-oxadiazole using NMR, IR, and Mass Spectrometry provides a detailed and validated confirmation of its molecular structure. The predicted data, based on established principles and comparison with analogous compounds, serves as a reliable reference for researchers in the synthesis and characterization of novel 1,2,4-oxadiazole derivatives. This multi-faceted spectroscopic approach ensures the structural integrity and purity of the compound, which is paramount for its application in medicinal chemistry and materials science.
References
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